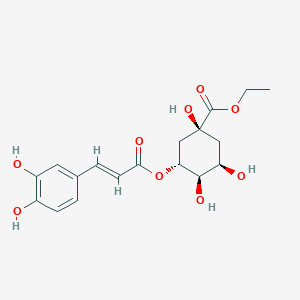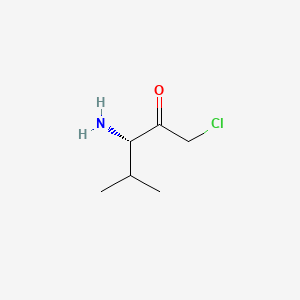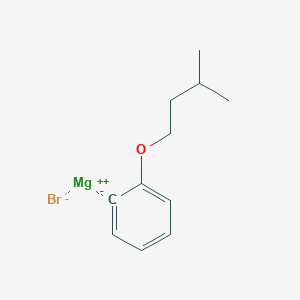
Magnesium;3-methylbutoxybenzene;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;3-methylbutoxybenzene;bromide is a type of Grignard reagent, which is a class of organomagnesium compounds. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is formed by the reaction of magnesium with 3-methylbutoxybenzene and bromide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Magnesium;3-methylbutoxybenzene;bromide involves the reaction of magnesium metal with 3-methylbutoxybenzene bromide in an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the reaction with moisture or oxygen. The magnesium inserts itself between the carbon and the bromide, forming the Grignard reagent .
Industrial Production Methods
In an industrial setting, the preparation of Grignard reagents like this compound is scaled up using large reactors equipped with mechanical stirrers and reflux condensers. The process involves the slow addition of 3-methylbutoxybenzene bromide to a suspension of magnesium turnings in anhydrous ether, followed by continuous stirring and heating to ensure complete reaction .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;3-methylbutoxybenzene;bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution: Reacts with halides to form new carbon-carbon bonds.
Oxidation: Can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of an acid to form secondary and tertiary alcohols.
Epoxides: Adds to epoxides to form alcohols.
Carbon Dioxide: Reacts with carbon dioxide to form carboxylates.
Major Products Formed
Alcohols: From reactions with aldehydes, ketones, and epoxides.
Carboxylates: From reactions with carbon dioxide.
Aplicaciones Científicas De Investigación
Magnesium;3-methylbutoxybenzene;bromide is used in various scientific research applications, including:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Used in the synthesis of drug intermediates.
Material Science: Used in the preparation of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of Magnesium;3-methylbutoxybenzene;bromide involves the nucleophilic addition of the organomagnesium compound to electrophilic carbon atoms. The magnesium-carbon bond is highly polarized, making the carbon atom a strong nucleophile that can attack electrophilic centers, such as carbonyl groups. This leads to the formation of new carbon-carbon bonds .
Comparación Con Compuestos Similares
Similar Compounds
- Methylmagnesium bromide
- Phenylmagnesium bromide
- Ethylmagnesium bromide
Uniqueness
Magnesium;3-methylbutoxybenzene;bromide is unique due to the presence of the 3-methylbutoxybenzene group, which provides specific reactivity and selectivity in organic synthesis. This makes it particularly useful in the synthesis of certain complex molecules that require precise control over the reaction conditions .
Propiedades
Fórmula molecular |
C11H15BrMgO |
|---|---|
Peso molecular |
267.45 g/mol |
Nombre IUPAC |
magnesium;3-methylbutoxybenzene;bromide |
InChI |
InChI=1S/C11H15O.BrH.Mg/c1-10(2)8-9-12-11-6-4-3-5-7-11;;/h3-6,10H,8-9H2,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
XGQXZPNCORADFA-UHFFFAOYSA-M |
SMILES canónico |
CC(C)CCOC1=CC=CC=[C-]1.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


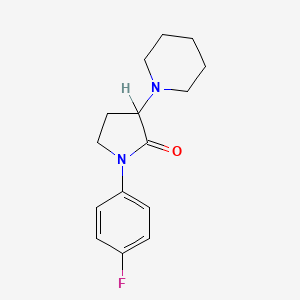
![antimony(5+);[4-(diethylamino)cyclohexa-2,5-dien-1-ylidene]-[4-[4-(diethylamino)-N-[4-(diethylamino)phenyl]anilino]phenyl]-[4-(diethylamino)phenyl]azanium;hexafluoride](/img/structure/B13419360.png)
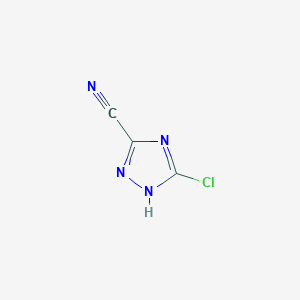
![Methanesulfonic acid, trifluoro-, [(4-methylphenyl)sulfonyl]methyl ester](/img/structure/B13419363.png)
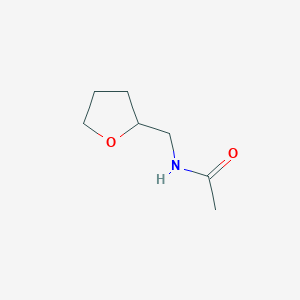
![2-[5-(3-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13419380.png)
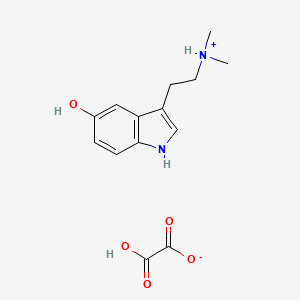
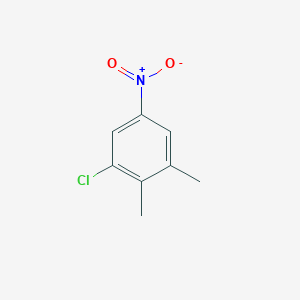
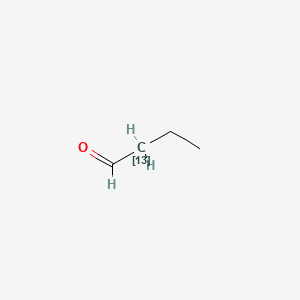
![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13419416.png)
![Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, sodium salt](/img/structure/B13419421.png)

